molecular formula C14H23NO3 B1385705 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine CAS No. 1040681-00-2

3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine

Cat. No.: B1385705
CAS No.: 1040681-00-2
M. Wt: 253.34 g/mol
InChI Key: FDPVZEQUWBIPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-N-[4-(2-methoxyethoxy)benzyl]-1-propanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain research applications where these properties are advantageous .

Properties

IUPAC Name

3-methoxy-N-[[4-(2-methoxyethoxy)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-16-9-3-8-15-12-13-4-6-14(7-5-13)18-11-10-17-2/h4-7,15H,3,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVZEQUWBIPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=CC=C(C=C1)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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